N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 6276-39-7
VCID: VC19716326
InChI: InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
SMILES:
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.70 g/mol

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

CAS No.: 6276-39-7

Cat. No.: VC19716326

Molecular Formula: C13H11ClN4O2

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide - 6276-39-7

Specification

CAS No. 6276-39-7
Molecular Formula C13H11ClN4O2
Molecular Weight 290.70 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea
Standard InChI InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
Standard InChI Key UFQCEDNQRVEOCF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl

Introduction

Chemical Identity

Chemical Name: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.71 g/mol
Chemical Structure:

  • Core Functional Groups:

    • A hydrazinecarboxamide moiety

    • A 4-chlorophenyl substituent

    • A pyridin-4-ylcarbonyl group

The compound exhibits a combination of aromatic and amide functionalities, making it a candidate for diverse chemical reactivity and potential biological activity.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide typically involves multi-step reactions:

  • Formation of Hydrazide Intermediate:

    • The reaction begins with the coupling of hydrazine derivatives with an acid chloride or ester to form a hydrazide.

  • Introduction of Pyridine Carbonyl Group:

    • The hydrazide is further reacted with pyridine-4-carboxylic acid or its derivatives under controlled conditions.

  • Final Coupling Reaction:

    • The addition of the 4-chlorophenyl group is achieved using chlorinated aromatic compounds in the presence of coupling agents.

These steps are performed under inert conditions to prevent side reactions, ensuring high yield and purity.

Spectroscopic Characterization

The compound can be characterized using various analytical techniques:

TechniqueKey Observations
IR SpectroscopyPeaks at ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), and ~1590 cm⁻¹ (C=C).
NMR SpectroscopySignals for aromatic protons (~7–8 ppm), amide protons (~9–10 ppm), and pyridine (~8 ppm).
Mass SpectrometryMolecular ion peak at m/z = 291, consistent with the molecular formula.

Biological Significance

Compounds containing hydrazinecarboxamide and pyridine moieties are known for their pharmacological properties:

  • Antimicrobial Activity:

    • Similar compounds have shown activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .

  • Anticancer Potential:

    • The presence of aromatic amides can facilitate interactions with DNA or proteins in cancer cells, potentially inhibiting growth .

  • Hydrogen Bonding in Biological Systems:

    • The amide and hydrazine groups allow for hydrogen bonding, enhancing binding affinity to biological targets.

Applications

  • Drug Development:

    • The compound's structural features make it a candidate for drug discovery programs targeting antimicrobial or anticancer pathways.

  • Material Science:

    • Potential use as a precursor for functionalized polymers or coordination complexes due to its multiple reactive sites.

  • Synthetic Intermediate:

    • Useful in synthesizing heterocyclic compounds or other functionalized derivatives.

Research Gaps and Future Directions

Despite its promising features, further studies are required to explore:

  • Detailed pharmacokinetics and toxicity profiles.

  • Molecular docking studies to identify specific biological targets.

  • Optimization of synthetic routes for industrial scalability.

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